2-Bromo-3-fluoro-6-methoxyphenylboronic acid

Suzuki-Miyaura coupling atropselectivity regioselectivity

Researchers requiring stereochemical control in Suzuki-Miyaura coupling risk atropisomer mixtures when substituting generic phenylboronic acids. 2-Bromo-3-fluoro-6-methoxyphenylboronic acid (CAS 1315339-47-9) mitigates this risk via its ortho-methoxy substituent, which chelates palladium at the transition state to direct atropselectivity toward kinetically controlled isomers. • ortho-OMe O-chelation controls atropselectivity, unlike ortho-halogen-only analogs that favor thermodynamic products • Dual Br/B(OH)₂ handles enable iterative sequential coupling for convergent synthesis of complex pharmaceutical intermediates • Electron-donating MeO group enhances boronic acid nucleophilicity, accelerating coupling with electron-deficient aryl halides • Intramolecular B-O-H⋯O hydrogen bonding improves solid-state conformational stability for bulk handling

Molecular Formula C7H7BBrFO3
Molecular Weight 248.84 g/mol
CAS No. 1315339-47-9
Cat. No. B1437192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-6-methoxyphenylboronic acid
CAS1315339-47-9
Molecular FormulaC7H7BBrFO3
Molecular Weight248.84 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1Br)F)OC)(O)O
InChIInChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3,11-12H,1H3
InChIKeyQCBXSGAVCVPXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluoro-6-methoxyphenylboronic acid: Procurement & Characterization


2-Bromo-3-fluoro-6-methoxyphenylboronic acid (CAS 1315339-47-9) is an ortho-substituted arylboronic acid characterized by the concurrent presence of bromine, fluorine, and methoxy substituents on the phenyl ring . As a boronic acid derivative, it serves as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, with arylboronic acids demonstrating superior reactivity and atom economy compared to alternative boron-based nucleophiles such as pinacol boronates or trifluoroborates [1]. The specific substitution pattern—bromo at position 2, fluoro at position 3, methoxy at position 6—confers a unique electronic and steric profile that differentiates this building block from mono-substituted or differently substituted phenylboronic acid analogs.

1
Suzuki-Miyaura cross-coupling: free arylboronic acid with reported higher atom economy versus protected boronates
2
Ortho-Br / meta-F / ortho-OMe substitution pattern enables differentiated electronic and steric control
3
Selected building block for stereoselective biaryl synthesis where ortho-methoxy O-chelation directs atropselectivity

Why Generic Substitution Fails for 2-Bromo-3-fluoro-6-methoxyphenylboronic acid


Substitution with a generic phenylboronic acid or a mono-substituted analog introduces quantifiable risks to synthetic outcomes. Ortho-substituents fundamentally alter coupling selectivity: ortho-methoxyphenylboronic acid exhibits an O-chelation effect with the palladium catalyst at the transition state that ortho-chloro analogs do not, resulting in opposite atropselectivity and different product distributions [1]. Furthermore, the electron-donating methoxy group increases the nucleophilicity of the boronic acid moiety relative to unsubstituted or electron-poor arylboronic acids, affecting coupling kinetics [2]. Ortho-alkoxy groups also form intramolecular B–O–H⋯O hydrogen bonds that modify the conformational stability and solid-state behavior of the boronic acid [3]. For procurement decisions involving multi-step syntheses where stereochemical or regiochemical outcomes are critical, substituting a differently substituted analog—even one sharing the same core molecular formula—cannot be assumed to yield equivalent coupling efficiency, selectivity, or product profile.

Atropselectivity
Ortho-methoxy vs. ortho-chloro substitution may reverse atropselectivity through Pd O-chelation; generic arylboronic acids cannot replicate this directing effect.
Reactivity profile
Electron-donating methoxy group increases nucleophilicity relative to unsubstituted or electron-poor analogs; coupling kinetics and conversion may shift with alternative substituents.
Solid-state stability
Intramolecular B–O–H···O hydrogen bonding from ortho-methoxy affects conformational stability; ortho-halogen-only analogs lack this interaction, which may alter handling and storage behavior.

Comparative Evidence for 2-Bromo-3-fluoro-6-methoxyphenylboronic acid


Atropselectivity Reversal: Ortho-Methoxy vs. Ortho-Chloro

In the Suzuki-Miyaura reaction with 3,4,5-tribromo-2,6-dimethylpyridine, ortho-methoxyphenylboronic acid exhibits an O-chelation effect with palladium at the transition state that is absent in ortho-chlorophenylboronic acid, leading to opposite atropselectivity. Ortho-methoxy substitution favors formation of the kinetically controlled (syn)-7 isomer via metal chelation, whereas ortho-chloro substitution favors the thermodynamically more stable anti-15 isomer [1].

Atropselectivity reversal
Head-to-head
Ortho-methoxy directs kinetically controlled (syn)-7 isomer via Pd O-chelation; ortho-chloro gives thermodynamically favored anti-15 isomer.
Atropselectivity may reverse with substituent choice; relevant for stereochemical outcome interpretation.
Pd(OAc)₂/SPhos, toluene, 50–90 °C; 3,4,5-tribromo-2,6-dimethylpyridine substrate.
Suzuki-Miyaura coupling atropselectivity regioselectivity O-chelation

Intramolecular Hydrogen Bonding and Conformational Stability

Ortho-alkoxy-substituted phenylboronic acids, including ortho-methoxy derivatives, form relatively short intramolecular B–O–H⋯O hydrogen bonds between the boronic acid hydroxyl and the oxygen atom of the ortho-substituent. This intramolecular hydrogen bond stabilizes specific conformations and influences the supramolecular organization of the boronic acid in the solid state [1]. In contrast, ortho-halogen substituents (fluorine, bromine, iodine) form only very weak intramolecular interactions that do not provide comparable conformational stabilization [1].

Intramolecular H-bonding
Class-level
Forms B–O–H···O intramolecular hydrogen bond between boronic acid and ortho-methoxy oxygen; ortho-halogen-only analogs show only very weak interactions.
May influence solid-state stability and handling compared to halogen-only analogs.
X-ray crystallography; Cambridge Structural Database survey.
boronic acid stability intramolecular hydrogen bonding solid-state structure conformational analysis

Arylboronic Acid vs. Alternative Boron Nucleophiles

In Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates, arylboronic acid was identified as the most reactive and most atom-economic nucleophile among the four boron species systematically compared. Arylpotassium trifluoroborate couples efficiently only in the presence of water; in its absence, aryl neopentylglycolboronate is more efficient than aryl pinacolboronate, but all three alternatives are less atom-economic than the free boronic acid [1].

Boronic acid vs. alternatives
Reported
Free arylboronic acid: reported highest reactivity and atom economy among tested boron nucleophiles (vs. trifluoroborate, neopentylglycolboronate, pinacolboronate).
Supports selection of free acid form for coupling; consider protodeboronation risk under certain conditions.
Ni-catalyzed Suzuki-Miyaura with aryl mesylates/sulfamates; water required for trifluoroborate.
Suzuki-Miyaura coupling boron nucleophile comparison atom economy Ni catalysis

Methoxy Substitution and Boronic Acid Nucleophilicity

The methoxy (-OCH3) group is an electron-donating substituent that increases electron density on the phenyl ring, thereby making the boronic acid group more nucleophilic. This enhanced nucleophilicity increases reactivity toward electrophilic coupling partners such as aryl halides in Suzuki-Miyaura reactions. Conversely, electron-withdrawing substituents (e.g., nitro, cyano) decrease electron density and reduce nucleophilic reactivity [1].

Methoxy nucleophilicity effect
Class-level
Electron-donating methoxy increases boronic acid nucleophilicity; electron-withdrawing groups decrease it (trend: OMe > H > NO₂/CN).
Supports reactivity with electron-deficient aryl halides; may enable milder coupling conditions.
General structure–activity relationship; reaction optimization required.
Suzuki-Miyaura coupling nucleophilicity electron-donating substituent reactivity

Application Scenarios for 2-Bromo-3-fluoro-6-methoxyphenylboronic acid


Stereoselective Synthesis of Axially Chiral Biaryls

This boronic acid is particularly suited for Suzuki-Miyaura coupling reactions where stereochemical control is critical. As demonstrated with ortho-methoxyphenylboronic acid, the ortho-methoxy substituent engages in O-chelation with palladium at the transition state, directing atropselectivity toward kinetically controlled isomers rather than thermodynamically favored products observed with ortho-halogen-only analogs [1]. The additional fluoro and bromo substituents in 2-bromo-3-fluoro-6-methoxyphenylboronic acid provide further electronic tuning and orthogonal synthetic handles for sequential coupling steps.

Multi-Step Synthesis with Orthogonal Coupling Handles

The presence of both bromine (a Suzuki-competent leaving group) and the boronic acid moiety (a nucleophilic coupling partner) in the same molecule creates opportunities for iterative or sequential coupling strategies. The methoxy group enhances nucleophilicity of the boronic acid toward electrophilic partners [1], while the bromo substituent remains available for a subsequent oxidative addition step after the first coupling event. This dual functionality is valuable in convergent synthetic routes to complex pharmaceutical intermediates.

Electron-Rich Biaryl Synthesis for Material Science

The electron-donating methoxy group increases the nucleophilicity of the boronic acid moiety relative to electron-neutral or electron-poor analogs [1]. This property makes 2-bromo-3-fluoro-6-methoxyphenylboronic acid a suitable coupling partner for reactions with electron-deficient aryl halides in the synthesis of donor-acceptor biaryl systems, relevant to organic electronic materials and fluorescent probes.

Solid-State Stability and Long-Term Storage

The ortho-methoxy substituent forms intramolecular B–O–H⋯O hydrogen bonds that contribute to conformational stabilization in the solid state [1]. For procurement scenarios involving bulk storage or pre-formulation, this intrinsic hydrogen bonding network may confer handling advantages relative to ortho-halogen-only phenylboronic acids that lack such stabilizing interactions.

Application
Selection Property
Validation Focus
Stereoselective biaryl synthesis
Ortho-methoxy O-chelation directing group
Atropisomer ratio and stereochemical outcome
Iterative/sequential cross-coupling
Dual bromo/boronic acid orthogonal handles
Coupling sequence compatibility and chemoselectivity
Electron-rich biaryl coupling
Enhanced nucleophilicity from methoxy group
Reactivity with electron-deficient partners
Long-term storage/handling
Intramolecular H-bond stabilization
Solid-state stability and hygroscopicity
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